1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester
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Overview
Description
1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester is an organic compound with the molecular formula C10H14O2. This compound is a derivative of cyclohexadiene, featuring a carboxylic acid ester group and a methyl substituent. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Mode of action
The mode of action of a compound depends on its chemical structure and the biological system with which it interacts. For instance, some similar compounds are known to undergo Birch reduction , a process that converts aromatic molecules to 1,4-cyclohexadiene.
Biochemical pathways
1,4-cyclohexadiene and its derivatives are easily aromatized, the driving force being the formation of an aromatic ring .
Result of action
Similar compounds have been used to generate alkyl radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,4-cyclohexadiene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.
Chemical Reactions Analysis
Types of Reactions
1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexadiene-1-carboxylic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
1,4-Cyclohexadiene-1-carboxylic acid: Lacks the ester group, making it more reactive in certain reactions.
1,4-Cyclohexadiene: The parent compound without any carboxylic acid or ester groups.
Uniqueness
1,4-Cyclohexadiene-1-carboxylic acid, 4-methyl-, ethyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both the cyclohexadiene ring and the ester group provides versatility in synthetic applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
ethyl 4-methylcyclohexa-1,4-diene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h4,7H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBNDPCHBRWSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC(=CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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